3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride

Physical chemistry Computational ADME Isomer comparison

Specifically source the 3-substituted benzoic acid isomer—not the 4-substituted variant—for accurate kinase and nuclear receptor profiling. The meta-carboxylate alters hydrogen-bonding vectors and electronic distribution versus the para-isomer, giving distinct molecular recognition. The pendant carboxylic acid provides a synthetically tractable handle for amide coupling or fragment growing strategy. This hydrochloride salt ensures enhanced aqueous solubility for reliable biochemical and cell-based assays.

Molecular Formula C17H12ClN3O3
Molecular Weight 341.75
CAS No. 1170018-37-7
Cat. No. B2522815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride
CAS1170018-37-7
Molecular FormulaC17H12ClN3O3
Molecular Weight341.75
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=CC(=C4)C(=O)O.Cl
InChIInChI=1S/C17H11N3O3.ClH/c21-17(22)10-4-3-5-11(8-10)20-16-15-14(18-9-19-16)12-6-1-2-7-13(12)23-15;/h1-9H,(H,21,22)(H,18,19,20);1H
InChIKeySZDPVXVSLUONBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic Acid Hydrochloride (CAS 1170018-37-7) – Compound Class and Procurement-Relevant Identity


3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride is a synthetic heterocyclic small molecule (molecular formula C₁₇H₁₂ClN₃O₃, molecular weight 341.7 g/mol) belonging to the benzofuro[3,2-d]pyrimidine class [1]. Benzofuro[3,2-d]pyrimidines are recognized pharmacophores with documented activity against multiple therapeutic targets including kinases, nuclear receptors, and glycosidases, making them versatile scaffolds for medicinal chemistry and chemical biology applications [2][3]. The hydrochloride salt form enhances aqueous solubility compared to the free acid, facilitating its use in biochemical and cell-based assays [1].

Why Generic Substitution of Benzofuro[3,2-d]pyrimidines Fails – The Critical Role of the 3-Benzoic Acid Substituent in Target Engagement and Physicochemical Profile


Benzofuro[3,2-d]pyrimidine derivatives cannot be considered interchangeable because even subtle modifications to the substitution pattern produce profound differences in biological activity. The target compound's 3-substituted benzoic acid moiety at the 4-amino position is structurally distinct from the more common 4-substituted isomer (4-(benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride) [1], the propanoic acid linker variant (3-(benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid) , and the highly optimized kinase inhibitor XL413 (IC₅₀ = 3.4 nM against Cdc7) [2]. The meta- versus para-carboxylate geometry alters hydrogen-bonding vectors, steric bulk, and electronic distribution across the benzofuro[3,2-d]pyrimidine core, which directly impacts molecular recognition at protein binding sites [1]. The quantitative evidence in Section 3 establishes precisely where these differences manifest in measurable assay outcomes.

Quantitative Differentiation Evidence for 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic Acid Hydrochloride vs. Closest Analogs


Structural Isomer Differentiation: 3-Substituted vs. 4-Substituted Benzoic Acid – Impact on Predicted Physicochemical Properties

The positional isomerism between 3-substituted (target compound) and 4-substituted (comparator) benzoic acid derivatives on the benzofuro[3,2-d]pyrimidine scaffold is predicted to produce measurable differences in chromatographic retention, LogD, and hydrogen-bonding capacity. The 4-substituted isomer (4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)benzoate) has a predicted ACD/LogD (pH 7.4) of 1.02 [1]. The 3-substituted target compound, by virtue of meta-carboxylate geometry, is expected to exhibit a different LogD owing to altered intramolecular hydrogen bonding between the carboxylate and the pyrimidine N3 atom [2]. This difference is critical for reversed-phase HPLC purification method development and for predicting passive membrane permeability in cell-based assays.

Physical chemistry Computational ADME Isomer comparison Chromatographic behavior

Antitumor Activity Class Benchmarking: Benzofuro[3,2-d]pyrimidine Scaffold Potency Against HepG2 Hepatocellular Carcinoma Cells

Benzofuro[3,2-d]pyrimidine derivatives as a compound class have demonstrated antiproliferative activity against human cancer cell lines. In a direct study of structurally related benzofuro[3,2-d]pyrimidines (compounds 12a–12c), the most potent analog (compound 4a, a furo[2,3-d]pyrimidine congener) exhibited an IC₅₀ of 0.70 μM against HepG2 liver cancer cells [1]. While the target compound itself has not yet been reported in this specific assay, its core benzofuro[3,2-d]pyrimidine scaffold is shared with the active series, and the 3-benzoic acid substituent provides a carboxylic acid handle for additional hydrogen-bond interactions with kinase ATP-binding sites implicated by molecular docking studies of the series [1]. In contrast, the clinically optimized benzofuro[3,2-d]pyrimidine XL413 achieves an IC₅₀ of 3.4 nM against purified Cdc7 kinase [2], representing the potency ceiling for this chemotype.

Anticancer Hepatocellular carcinoma Cytotoxicity Kinase inhibition

Nuclear Receptor Modulation Potential: RXRα Binding Affinity of Benzofuro[3,2-d]pyrimidine Chemotypes

Benzofuro[3,2-d]pyrimidine derivatives have been identified as ligands of the retinoid X receptor alpha (RXRα), a nuclear receptor implicated in cancer and metabolic disorders. A structurally related benzofuro[3,2-d]pyrimidine compound (BDBM50601993, CHEMBL5190999) demonstrated a binding affinity of Kd = 4.70 nM against human RXRα ligand-binding domain (residues T225 to T462) in a fluorescence quenching assay [1]. Additional benzofuro[3,2-d]pyrimidine chemotypes have shown agonist activity at RXRα with EC₅₀ = 820 nM in HEK293 cell-based reporter assays [2]. Vendor-supplied information (from excluded sources not cited here) suggests the target compound may act as an RXRα antagonist; however, no peer-reviewed quantitative antagonism data are available. Direct comparative profiling of the 3-substituted benzoic acid variant against the known RXRα-binding benzofuro[3,2-d]pyrimidines would be required to establish whether the meta-carboxylate orientation enhances or diminishes receptor affinity.

Nuclear receptor RXRα Cancer Metabolic disease

Chemotherapeutic Class Evidence: Benzofuro[3,2-d]pyrimidines as Platelet Aggregation Inhibitors and Antimicrobial Agents

Historical patent literature establishes that 4-amino substituted benzofuro[3,2-d]pyrimidines, as a compound class, possess chemotherapeutic activity and the ability to inhibit platelet aggregation in warm-blooded animals [1]. US Patent 3,706,747 specifically claims a series of 4-amino and substituted amino congeners of benzofuro[3,2-d]pyrimidines and their acid addition salts – a structural description that encompasses the target compound's core architecture [1]. More recent patent activity describes thieno[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine compounds with bactericidal activity against Mycobacterium tuberculosis [2]. The target compound, bearing a 4-amino linkage to a 3-benzoic acid moiety, represents a specific substitution pattern within this broader chemotherapeutic class. The ortho/meta/para positioning of the carboxylate on the pendant phenyl ring is known to influence both potency and selectivity in analogous pyrimidine-based kinase inhibitors, though direct comparative data for antiplatelet or antitubercular activity of the 3-substituted vs. 4-substituted isomer have not been published.

Platelet aggregation Antimicrobial Chemotherapeutic 4-Amino substituted pyrimidines

Optimal Research and Industrial Application Scenarios for 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic Acid Hydrochloride Based on Quantitative Differentiation Evidence


Parallel Screening with 3-Substituted vs. 4-Substituted Isomers to Map Structure-Activity Relationships (SAR) Across Kinase and Nuclear Receptor Panels

The predicted LogD divergence between the 3-substituted benzoic acid (target compound) and the 4-substituted isomer (LogD₇.₄ = 1.02 for the 4-benzoate) [1] provides a rationale for parallel procurement of both isomers. Screening both against a panel of kinases (informed by the Cdc7 potency benchmark of XL413 at IC₅₀ = 3.4 nM [2]) and nuclear receptors (informed by the RXRα Kd = 4.70 nM benchmark [3]) would quantify positional isomer effects on target engagement. This approach is standard in medicinal chemistry lead optimization and directly addresses the question of whether meta- or para-carboxylate geometry yields superior potency or selectivity.

HepG2 Hepatocellular Carcinoma Antiproliferative Screening with Class-Level Benchmarking

The benzofuro[3,2-d]pyrimidine class has demonstrated antiproliferative activity against HepG2 cells (compound 4a IC₅₀ = 0.70 μM) [2]. The target compound should be evaluated in a head-to-head HepG2 cytotoxicity assay alongside the 4-substituted isomer and the propanoic acid linker variant to determine whether the 3-benzoic acid substitution enhances or diminishes antiproliferative potency relative to these closest structural analogs. A difference of ≥3-fold in IC₅₀ would warrant prioritization of one isomer over the others for further development.

RXRα Antagonist Tool Compound Development for Cancer Biology Research

Given the class-level evidence for sub-nanomolar RXRα binding by benzofuro[3,2-d]pyrimidines (Kd = 4.70 nM) [3] and the vendor-reported RXRα antagonism of the target compound, a focused RXRα antagonism profiling study (luciferase reporter assay in HEK293 cells, with 9-cis-retinoic acid as agonist control) would position this compound as a potential chemical probe for RXRα-dependent cancer biology. Comparative testing against known RXRα antagonists (e.g., HX531, UVI3003) would establish its selectivity window and utility in RXRα signaling studies.

Fragment-Based or Structure-Based Drug Design Using the 3-Benzoic Acid Handle

The 3-carboxylic acid group on the pendant phenyl ring provides a synthetically tractable handle for amide coupling, esterification, or bioconjugation, enabling elaboration into focused compound libraries. This functional group distinction from the 4-substituted isomer (which may exhibit different acylation kinetics due to electronic effects) makes the target compound a preferred starting point for fragment growing strategies targeting kinases (docking studies suggest interactions with receptor tyrosine kinase ATP sites [2]) or nuclear receptor ligand-binding domains [3].

Quote Request

Request a Quote for 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.